Cas no 2138060-68-9 (4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine)

4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine
- EN300-1158261
- 2138060-68-9
- 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine
-
- インチ: 1S/C11H18N2S/c1-11(2)4-3-8(12)7-9(11)10-13-5-6-14-10/h5-6,8-9H,3-4,7,12H2,1-2H3
- InChIKey: DMDPTDLEGCUXNJ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1CC(CCC1(C)C)N
計算された属性
- 精确分子量: 210.11906976g/mol
- 同位素质量: 210.11906976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 67.2Ų
4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158261-0.1g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1158261-0.25g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 0.25g |
$1235.0 | 2023-06-08 | ||
Enamine | EN300-1158261-2.5g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 2.5g |
$2631.0 | 2023-06-08 | ||
Enamine | EN300-1158261-0.05g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1158261-0.5g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 0.5g |
$1289.0 | 2023-06-08 | ||
Enamine | EN300-1158261-10.0g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1158261-1.0g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1158261-5.0g |
4,4-dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine |
2138060-68-9 | 5g |
$3894.0 | 2023-06-08 |
4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amineに関する追加情報
Exploring the Properties and Applications of 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine (CAS No. 2138060-68-9)
The compound 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine (CAS No. 2138060-68-9) has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This molecule combines a cyclohexane ring with a thiazole moiety, making it a versatile intermediate in pharmaceutical and agrochemical research. Its 4,4-dimethyl substitution pattern enhances stability, while the 1,3-thiazol-2-yl group introduces electronic diversity, enabling interactions with biological targets.
Recent studies highlight the growing interest in heterocyclic compounds like 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine, particularly in drug discovery. Researchers are exploring its role as a building block for small-molecule inhibitors targeting enzymes or receptors. The thiazole ring is known for its bioisosteric properties, often mimicking peptide bonds or aromatic systems, which is why this compound is frequently discussed in forums about medicinal chemistry optimization and structure-activity relationships (SAR).
From a synthetic perspective, the preparation of CAS No. 2138060-68-9 involves multi-step organic transformations, including cyclization and functional group modifications. Chemists often search for efficient catalytic methods or green chemistry approaches to synthesize such scaffolds, aligning with the industry's push toward sustainable practices. Questions like "How to improve the yield of 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine?" or "What are the latest thiazole-containing drug candidates?" reflect common user queries in academic and industrial circles.
The compound's physicochemical properties, such as logP and hydrogen bonding capacity, are critical for its absorption and distribution in biological systems. These metrics are frequently analyzed in computational chemistry studies, where tools like molecular docking predict binding affinities. Given the rise of AI-driven drug design, 2138060-68-9 is also mentioned in discussions about machine learning models for predicting compound bioactivity.
Beyond pharmaceuticals, 4,4-Dimethyl-3-(1,3-thiazol-2-yl)cyclohexan-1-amine may find applications in material science, such as in the development of organic semiconductors or ligands for catalysis. Its rigid cyclohexane-thiazole framework could contribute to thermally stable polymers or metal-organic frameworks (MOFs), topics trending in nanotechnology research.
In summary, CAS No. 2138060-68-9 represents a compelling case study in modern chemistry, bridging synthetic innovation and applied research. Its relevance to drug development, sustainability, and emerging technologies ensures continued exploration across disciplines. For those seeking detailed protocols or spectroscopic data, further literature reviews and patent analyses are recommended.
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